4-(1-Benzothiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid
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Overview
Description
4-(1-Benzothiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzothiophene ring fused to an imidazolidine ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzothiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene precursor, which is then subjected to a series of reactions to introduce the imidazolidine and carboxylic acid functionalities.
Preparation of Benzothiophene Precursor: The benzothiophene ring can be synthesized through cyclization reactions involving thiophenes and suitable electrophiles.
Formation of Imidazolidine Ring: The benzothiophene derivative is reacted with urea or its derivatives under controlled conditions to form the imidazolidine ring.
Introduction of Carboxylic Acid Group: The final step involves the oxidation of the intermediate compound to introduce the carboxylic acid group, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzothiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups or reduce the carboxylic acid to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(1-Benzothiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(1-Benzothiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(1-Benzothiophen-2-yl)-4-oxobutanoic acid: Similar structure but with a different functional group arrangement.
1-Benzothiophene-2-boronic acid: Contains a boronic acid group instead of the imidazolidine ring.
2-Benzofuranylboronic acid: Similar aromatic structure but with a furan ring instead of a thiophene ring.
Uniqueness
4-(1-Benzothiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid is unique due to its combination of the benzothiophene and imidazolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-10(16)12(6-13-11(17)14-12)9-5-7-3-1-2-4-8(7)18-9/h1-5H,6H2,(H,15,16)(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQVLMQXWHRADF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)(C2=CC3=CC=CC=C3S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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